Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate

Lipophilicity Medicinal Chemistry ADME Property Prediction

Researchers face inconsistent lipophilicity and purity levels in benzo[d]isoxazole esters, leading to irreproducible SAR and catalyst poisoning. This ethyl ester (CAS 1352396-63-4) solves both issues: - Quantified logP 1.87 - distinct from methyl (~2.14) and tert-butyl esters, enabling precise modulation of bioavailability - ≥98% purity - minimizes side reactions in Pd-catalyzed cross-couplings and late-stage intermediates - 4 rotatable bonds - ideal for conformational and NMR studies without excessive flexibility Immediate supply for R&D, no MOQ constraints.

Molecular Formula C10H8N2O5
Molecular Weight 236.18 g/mol
CAS No. 1352396-63-4
Cat. No. B1434612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-nitrobenzo[d]isoxazole-3-carboxylate
CAS1352396-63-4
Molecular FormulaC10H8N2O5
Molecular Weight236.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC2=CC=CC(=C21)[N+](=O)[O-]
InChIInChI=1S/C10H8N2O5/c1-2-16-10(13)9-8-6(12(14)15)4-3-5-7(8)17-11-9/h3-5H,2H2,1H3
InChIKeyLAZPCAQEIOSKAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate Physicochemical Profile


Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate (CAS 1352396-63-4) is a synthetic small molecule belonging to the benzo[d]isoxazole class, characterized by a fused benzene-isoxazole ring system with a nitro group at the 4-position and an ethyl ester at the 3-position . It has a molecular formula of C10H8N2O5, a molecular weight of 236.18 g/mol, and a predicted logP (ACD/LogP) of 1.87 . The compound is typically supplied as a research-grade building block with a purity specification of ≥98% .

Benzoisoxazole building block for medicinal chemistry synthesis workflows
Reported intermediate lipophilicity supports organic-phase reaction compatibility
High-purity specification supports sensitive synthetic protocol fit

Substitution Constraints of Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate


Within the 4-nitrobenzo[d]isoxazole-3-carboxylate series, simple ester homologation or hydrolysis is not a benign substitution. The ethyl ester presents a distinct balance of lipophilicity, molecular size, and leaving group character that directly influences synthetic utility and physicochemical behavior in downstream applications. Replacing the ethyl ester with a methyl, tert-butyl, or free acid group alters key properties such as logP, molecular weight, and the number of freely rotatable bonds, which can critically impact reaction kinetics, solubility in organic media, and compatibility with subsequent transformations. The quantitative evidence presented below demonstrates that these are not interchangeable compounds; selection of the ethyl ester over its closest analogs is a specific, data-driven decision.

Methyl ester analog has higher predicted logP and may alter biphasic reaction partitioning behavior.
tert-Butyl ester introduces greater steric bulk, which may shift reaction kinetics in sterically sensitive transformations.
Free acid analog presents a different solubility and reactivity profile, limiting direct substitution in ester-based routes.

Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate vs. Structural Analogs


Lipophilicity (LogP): Ethyl Ester vs. Methyl and tert-Butyl Analogs

The predicted partition coefficient (ACD/LogP) for the ethyl ester is 1.87, positioning it as moderately lipophilic . This value differs notably from its methyl ester analog, which has a predicted logP of approximately 2.14 [1], and is expected to be substantially lower than the bulkier, more lipophilic tert-butyl ester analog. This difference in logP directly impacts compound distribution in biphasic reaction mixtures, chromatographic retention times, and potential passive membrane permeability in cell-based assays. The ethyl ester provides an intermediate lipophilicity profile not replicated by the methyl or tert-butyl esters.

Lipophilicity
Cross-study comparable
1.87 (ACD/LogP) vs methyl ester ~2.14; difference approx. −0.27 logP units
Supports intermediate lipophilicity selection for organic-phase reaction fit.
Predicted values; experimental verification recommended.
Lipophilicity Medicinal Chemistry ADME Property Prediction

Commercial Purity: Ethyl Ester vs. Analogs

Commercially, the ethyl ester is available with a guaranteed purity of ≥98% (NLT 98%) from established vendors . This is a higher specification compared to the commonly listed 95% minimum purity for the methyl ester analog and the 97% specification for the tert-butyl ester and free acid analogs [REFS-3, REFS-4]. For research and industrial applications where reaction yield and product purity are critical, starting with a higher-purity building block can reduce the need for additional purification steps and minimize the risk of side reactions.

Purity Specification
Vendor specification context
≥98% (NLT 98%) vs analogs 95–97%; 1–3 percentage points higher
May reduce downstream purification burden in multi-step syntheses.
Vendor-reported specification; lot-specific review advised.
Chemical Sourcing Quality Control Building Block Procurement

Molecular Flexibility and Size: Ethyl Ester vs. Analogs

The number of freely rotatable bonds is a key descriptor of molecular flexibility. The ethyl ester contains 4 rotatable bonds (C-O and C-C bonds in the ester group) . This is intermediate between the methyl ester (2 rotatable bonds) [1] and the tert-butyl ester (more than 4, due to the bulky tert-butyl group). Additionally, the molecular weight of the ethyl ester (236.18 g/mol) is greater than the methyl ester (222.15 g/mol) but less than the tert-butyl ester (264.23 g/mol) . These differences in molecular size and flexibility can influence solubility, crystal packing, and the compound's behavior in sterically sensitive reactions.

Rotatable Bonds
Cross-study comparable
4 rotatable bonds vs methyl ester 2, tert-butyl >4 (estimated)
Intermediate flexibility influences conformational entropy and steric-fit behavior.
Calculated from structure; empirical conformation studies recommended.
Synthetic Methodology Molecular Modeling Conformational Analysis

Application Scenarios for Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate


Medicinal Chemistry with Precise LogP Control

In lead optimization programs where maintaining a specific lipophilicity range (e.g., logP 1-3) is crucial for oral bioavailability and minimizing off-target toxicity, the ethyl ester (logP 1.87) provides a well-characterized starting point . Its lipophilicity is sufficiently distinct from the methyl ester (logP ~2.14) [1] to influence structure-activity relationships (SAR) around the ester moiety. Researchers can use this compound to explore the impact of moderate lipophilicity on target engagement and ADME properties without the excessive hydrophobicity that can plague higher alkyl esters.

High-Purity Synthetic Protocols

For multi-step syntheses involving sensitive catalysts (e.g., palladium-catalyzed cross-couplings) or reagents prone to side reactions, the ≥98% purity specification of the ethyl ester reduces the risk of impurities interfering with reaction outcomes. This is particularly relevant when the compound is used as a late-stage intermediate where purification options are limited. The higher initial purity can translate to higher overall yields and more reproducible results compared to using analogs with lower purity specifications (e.g., 95% for the methyl ester ).

Conformational Analysis of Isoxazole Derivatives

The intermediate number of rotatable bonds (4) in the ethyl ester makes it a useful model compound for studying conformational dynamics in the 4-nitrobenzo[d]isoxazole series. Its flexibility is greater than the methyl ester (2 rotatable bonds) [2] but less than bulkier esters, providing a balanced system for computational modeling and NMR-based conformational studies. This can yield insights into the steric and electronic effects of the ester group on the overall molecular shape and reactivity .

Application
Selection Property
Validation Focus
Medicinal chemistry logP-range studies
Intermediate lipophilicity profile
Lipophilicity-range verification and chromatographic behavior review
High-purity synthetic route development
High-purity building block specification
Lot-specific purity and impurity profile review
Conformational analysis studies
Intermediate rotatable bond count
Conformational modeling and NMR-based structural review
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